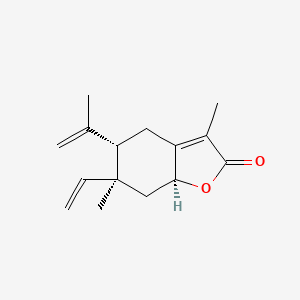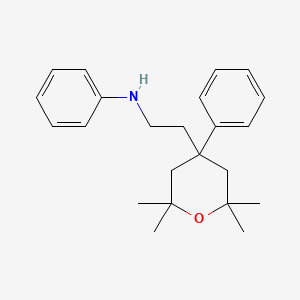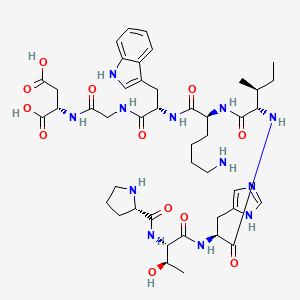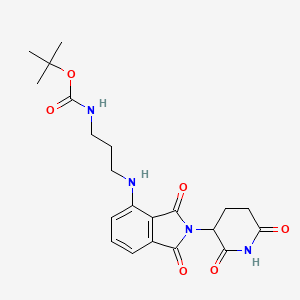
Thalidomide-NH-(CH2)3-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-(CH2)3-NH-Boc is a derivative of thalidomide, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This compound is a key intermediate in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to target and degrade specific proteins within cells .
Preparation Methods
The synthesis of Thalidomide-NH-(CH2)3-NH-Boc involves several steps:
Starting Material: The synthesis begins with thalidomide, which is modified to introduce a Boc-protected amine group.
Reaction Conditions: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques
Chemical Reactions Analysis
Thalidomide-NH-(CH2)3-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced with other functional groups.
Major Products: The primary product of deprotection is Thalidomide-NH-(CH2)3-NH2, which can further react to form various derivatives
Scientific Research Applications
Thalidomide-NH-(CH2)3-NH-Boc has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of Cereblon in the ubiquitin-proteasome system and its involvement in various cellular processes.
Medicine: PROTAC molecules synthesized using this compound are being explored as potential therapeutic agents for targeting and degrading disease-causing proteins.
Mechanism of Action
Thalidomide-NH-(CH2)3-NH-Boc exerts its effects by acting as a ligand for Cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
Comparison with Similar Compounds
Thalidomide-NH-(CH2)3-NH-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and subsequent reactions. Similar compounds include:
Thalidomide-NH-(CH2)2-NH-Boc: A similar compound with a shorter linker, used for similar applications in PROTAC synthesis.
Thalidomide-NH-(CH2)4-NH-Boc: A compound with a longer linker, providing different spatial arrangements for targeting proteins.
Lenalidomide-NH-(CH2)3-NH-Boc: A derivative of lenalidomide, used for targeting different proteins within the ubiquitin-proteasome system
Properties
Molecular Formula |
C21H26N4O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27) |
InChI Key |
KJDJOCQCMNPOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


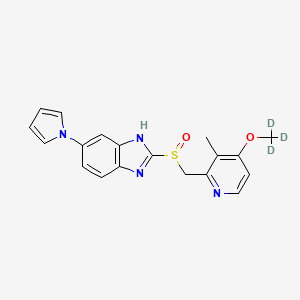

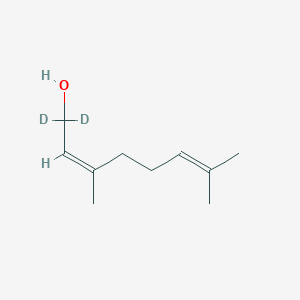
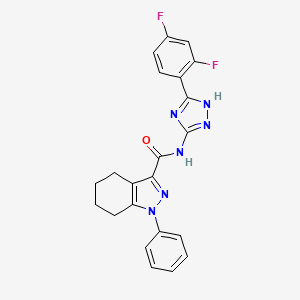
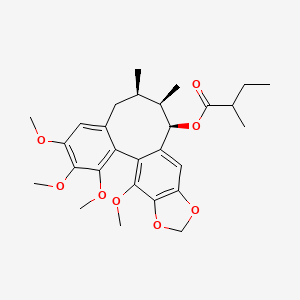


![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)

